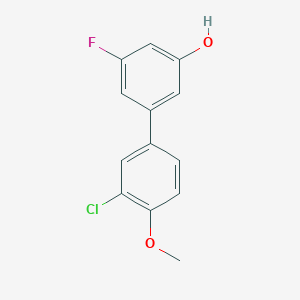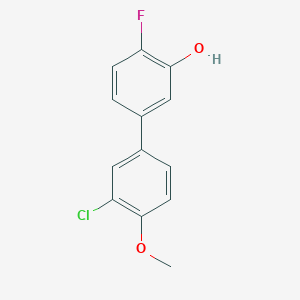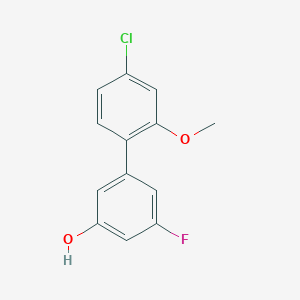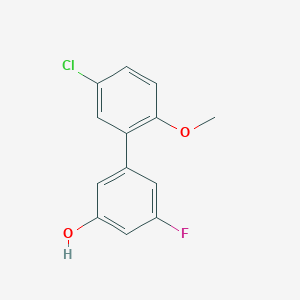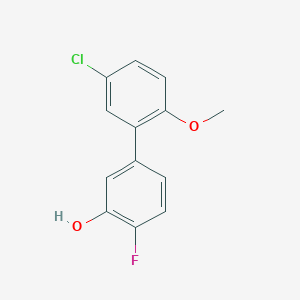
4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% (4-CMPF) is a compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential uses in laboratory experiments.
科学的研究の応用
4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% has been used in a variety of scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, an anti-cancer agent, and an anti-microbial agent. It has also been studied for its potential use in the treatment of diabetes, obesity, and cardiovascular disease. Additionally, it has been studied for its potential use as a neuroprotective agent and for its potential use in the treatment of neurodegenerative diseases.
作用機序
The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% is not completely understood. However, it is believed that 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Additionally, it is believed to exert its anti-cancer, anti-inflammatory, and anti-microbial effects by modulating the activity of certain enzymes, including caspase-3 and matrix metalloproteinase-2 (MMP-2).
Biochemical and Physiological Effects
4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% has been studied for its biochemical and physiological effects. In animal studies, 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% has been shown to reduce inflammation, reduce oxidative stress, and reduce the production of pro-inflammatory molecules. Additionally, it has been shown to reduce the growth of certain types of cancer cells, reduce the production of certain inflammatory cytokines, and reduce the expression of certain genes involved in inflammation.
実験室実験の利点と制限
The use of 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% in laboratory experiments has several advantages and limitations. One advantage is that it is a relatively inexpensive compound, making it cost-effective for use in research. Additionally, it is relatively easy to synthesize and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, making it difficult to dissolve in aqueous solutions. Additionally, it is not very stable in acidic or basic conditions, making it difficult to use in certain types of experiments.
将来の方向性
There are several potential future directions for the use of 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% in scientific research. One potential direction is the development of new uses for 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95%, such as its potential use in the treatment of neurological disorders. Additionally, further research into the biochemical and physiological effects of 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% could lead to the development of new therapeutic agents. Finally, further research into the synthesis of 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% could lead to the development of more efficient and cost-effective synthesis methods.
合成法
4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% can be synthesized using a variety of methods. One method involves the reaction of 4-chloro-2-methoxyphenol and 3-fluorophenol in the presence of a base catalyst, such as sodium hydroxide. This reaction yields 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% as the product. Other methods of synthesis include the use of a Grignard reagent, the use of an organometallic reagent, and the use of a Friedel-Crafts reaction.
特性
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)-3-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-6-8(14)2-4-11(13)10-5-3-9(16)7-12(10)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNCBTGVJVXCOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684418 |
Source


|
| Record name | 4'-Chloro-2-fluoro-2'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262002-88-9 |
Source


|
| Record name | 4'-Chloro-2-fluoro-2'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374454.png)
